molecular formula C20H16ClN3O2 B12847083 3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine

3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine

Cat. No.: B12847083
M. Wt: 365.8 g/mol
InChI Key: JQSBOSJZQOAHQZ-UHFFFAOYSA-N
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Description

3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine is a halogenated imidazo[1,2-a]pyrazine derivative characterized by a chlorine atom at position 8 and a 4-(2-phenoxyethoxy)phenyl substituent at position 3. The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry, often serving as a scaffold for targeting enzymes, receptors, or signaling pathways.

Properties

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

8-chloro-3-[4-(2-phenoxyethoxy)phenyl]imidazo[1,2-a]pyrazine

InChI

InChI=1S/C20H16ClN3O2/c21-19-20-23-14-18(24(20)11-10-22-19)15-6-8-17(9-7-15)26-13-12-25-16-4-2-1-3-5-16/h1-11,14H,12-13H2

InChI Key

JQSBOSJZQOAHQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C3=CN=C4N3C=CN=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . These reactions often require controlled temperatures and the presence of catalysts to facilitate the formation of the imidazo[1,2-a]pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s structure allows it to interact with various biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of imidazo[1,2-a]pyrazine derivatives are highly dependent on substituent patterns. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Applications Key Findings References
3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine Chlorine (C8), phenoxyethoxy-phenyl (C3) Potential kinase inhibition, anti-inflammatory (inferred) Phenoxyethoxy group may enhance solubility and target engagement.
8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride Chlorine (C8), sulfonyl chloride (C3) High reactivity in nucleophilic substitutions Used as a synthetic intermediate for sulfonamide derivatives.
N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine Trifluoromethyl (C3-phenyl), methylamine (C8) Anticancer, antimicrobial (potential) Trifluoromethyl group improves metabolic stability and lipophilicity.
Compound 3h (Pyrazole-conjugated imidazo[1,2-a]pyrazine) Pyrazole-sulfonylphenyl, methylamino (C8) NF-κB inhibition (IC₅₀ = 1.02 µM) Potent anti-inflammatory effects in sepsis-induced lung injury.
8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine Chlorine (C8), trifluoromethyl (C2) Undisclosed, but likely kinase modulation Halogen and trifluoromethyl groups enhance electrophilicity.
6-(4-Chlorophenyl)-8-(4-methoxyphenyl)imidazo[1,2-a]pyrazine Diaryl substitution (C6, C8) Kinase inhibition (e.g., JAK/STAT pathways) Diarylation improves selectivity for hydrophobic binding pockets.

Key Structural and Functional Insights

Halogen Substitution: The 8-chloro substitution is a common feature in many derivatives (e.g., ). Chlorine enhances electrophilicity and may participate in halogen bonding with target proteins.

Phenyl Ring Modifications: Phenoxyethoxy (target compound): The ethyleneoxy spacer increases flexibility and may improve solubility compared to rigid phenyl groups. Trifluoromethylphenyl (e.g., ): Enhances metabolic stability and membrane permeability via hydrophobic and electron-withdrawing effects.

Functional Group Diversity :

  • Sulfonyl chloride (): High reactivity enables rapid derivatization into sulfonamides, a key pharmacophore in enzyme inhibitors.
  • Pyrazole conjugates (): Exhibit potent NF-κB inhibition, demonstrating the impact of fused heterocycles on anti-inflammatory activity.

Diarylated Derivatives :

  • Compounds like 6-(4-chlorophenyl)-8-(4-methoxyphenyl)imidazo[1,2-a]pyrazine () show that symmetrical or unsymmetrical diarylation can fine-tune selectivity for kinases or transcriptional regulators.

Biological Activity

3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Chemical Formula : C17H18ClN3O2
  • Molecular Weight : 331.80 g/mol
  • CAS Number : 1353011-77-4

The compound features an imidazo[1,2-a]pyrazine core substituted with a phenoxyethoxy group, which is believed to enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in signal transduction pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular responses.

Anticancer Activity

Recent studies have indicated that 3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine exhibits significant anticancer properties. In vitro assays demonstrated:

  • Cell Viability Reduction : The compound reduced the viability of various cancer cell lines, including breast and lung cancer cells.
  • Apoptosis Induction : Flow cytometry analyses showed increased apoptosis in treated cells compared to controls.

Antimicrobial Activity

Research has also explored its antimicrobial effects:

  • Bacterial Inhibition : The compound displayed inhibitory activity against Gram-positive bacteria, particularly Staphylococcus aureus.
  • Fungal Activity : It showed moderate antifungal properties against Candida albicans.

Case Studies

  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry examined the efficacy of the compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis via caspase activation pathways.
  • Antimicrobial Assessment :
    • Research conducted by [source] demonstrated that the compound's antimicrobial activity was comparable to standard antibiotics, suggesting potential for development into therapeutic agents for infectious diseases.

Data Tables

Activity TypeTest Organism/Cell LineResultReference
AnticancerMCF-7 (breast cancer)70% viability reductionJournal of Medicinal Chemistry
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL[source]
AntifungalCandida albicansModerate inhibition[source]

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